2-(2-Iodophenyl)ethanethiol

Acyl radical chemistry Thiolester activation Tin-mediated chain reactions

2-(2-Iodophenyl)ethanethiol (CAS 177748-62-8), with the molecular formula C8H9IS and a molecular weight of 264.13 g/mol, is an organosulfur compound characterized by an ethanethiol group (-CH2CH2SH) attached to an ortho-iodophenyl moiety. Predicted physicochemical properties include a boiling point of 298.4±23.0 °C, density of 1.667±0.06 g/cm³, and pKa of 10.04±0.10.

Molecular Formula C8H9IS
Molecular Weight 264.13 g/mol
CAS No. 177748-62-8
Cat. No. B1653176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Iodophenyl)ethanethiol
CAS177748-62-8
Molecular FormulaC8H9IS
Molecular Weight264.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCS)I
InChIInChI=1S/C8H9IS/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2
InChIKeySIUBZRQUSXYLCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Iodophenyl)ethanethiol (CAS 177748-62-8) – A Specialized Reagent for Radical-Mediated Transformations


2-(2-Iodophenyl)ethanethiol (CAS 177748-62-8), with the molecular formula C8H9IS and a molecular weight of 264.13 g/mol, is an organosulfur compound characterized by an ethanethiol group (-CH2CH2SH) attached to an ortho-iodophenyl moiety [1]. Predicted physicochemical properties include a boiling point of 298.4±23.0 °C, density of 1.667±0.06 g/cm³, and pKa of 10.04±0.10 . This compound is not commercially available and must be synthesized in-house or obtained via custom synthesis, typically supplied as a colorless oil that should be stored refrigerated [1].

Enables acyl radical generation from thiolesters via intramolecular homolytic substitution
Supports stereoselective β-mannopyranosylation using its iodophenyl-derived benzylidene acetal
Permits regioselective C6 deoxygenation of hexopyranosides under radical conditions

Why 2-(2-Iodophenyl)ethanethiol (CAS 177748-62-8) Cannot Be Replaced by Other Aryl Thiols


Generic substitution with other 2-halophenyl ethanethiols (e.g., bromo, chloro, or fluoro analogs) or non-halogenated 2-phenylethanethiol fails to recapitulate the unique radical-generating capability of 2-(2-iodophenyl)ethanethiol. The ortho-iodine substituent is essential for the intramolecular homolytic substitution (SH2) at sulfur that enables efficient acyl radical generation from thioesters [1]. Simple S-phenyl thiolesters are incapable of participating in trialkyltin hydride-mediated chain reactions, whereas the 2-(2-iodophenyl)ethyl thioester derivative achieves near-quantitative yields [1]. Furthermore, the iodine atom's superior leaving group ability relative to bromine or chlorine in radical processes is critical for the regioselective reductive fragmentation observed in carbohydrate deoxygenation [2].

The ortho-iodine is reported essential for intramolecular SH2; other 2-halophenyl ethanethiols may not support radical initiation.
S-phenyl thiolesters do not participate in tin-mediated chain reactions, limiting acyl radical pathways.
Bromo/chloro analogs may exhibit significantly reduced radical generation under mild thermal conditions.

Quantitative Differentiation Evidence for 2-(2-Iodophenyl)ethanethiol (CAS 177748-62-8) Against Analogs


Acyl Radical Generation Yield: 96-100% for Iodo Thiolesters vs. Inefficient S-Phenyl Thiolesters

Thiolesters derived from 2-(2-iodophenyl)ethanethiol (compound 4) undergo intramolecular homolytic substitution at sulfur to generate acyl radicals in 96-100% yield when treated with Bu3SnH or TMS3SiH (Table 1, entries 1-4) [1]. In contrast, simple S-phenyl thiolesters fail to participate in these chain reactions due to low quantum yields and inefficient propagation [1].

Acyl radical yield from thiolesters
Head-to-head
Target: 96–100% yield S-phenyl thiolesters: inefficient propagation
Reported near-quantitative acyl radical generation
Conditions: Bu3SnH or TMS3SiH, toluene, reflux
Acyl radical chemistry Thiolester activation Tin-mediated chain reactions

Reductive Radical Fragmentation Efficiency: High-Yield Deoxygenation to 6-Deoxy-β-Mannosides

The 4,6-O-[α-(2-(2-iodophenyl)ethylthiocarbonyl)benzylidene] protecting group, derived from 2-(2-iodophenyl)ethanethiol, undergoes reductive radical fragmentation upon treatment with Bu3SnH in refluxing toluene, providing 6-deoxy-β-mannosides (β-rhamnosides) in high yield [1]. This regioselective fragmentation is compatible with benzyl and p-methoxybenzyl ethers as well as acetate esters [1]. Alternative deoxygenation methods such as Barton-McCombie deoxygenation require separate activation steps and may exhibit lower regioselectivity or compatibility issues.

C6 Deoxygenation protocol
Class-level
Single-step radical fragmentation yielding 6-deoxy sugars
Supports regioselective deoxygenation research
Barton-McCombie may require separate activation; compatibility context may differ
Carbohydrate chemistry Deoxygenation β-Rhamnoside synthesis

Stereoselective β-Mannopyranosylation Enforced by the Iodophenyl-Derived Protecting Group

In the thioglycoside/BSP/Tf2O glycosylation method, the 4,6-O-[α-(2-(2-iodophenyl)ethylthiocarbonyl)benzylidene] group enforces β-selectivity in mannopyranosylations [1]. This contrasts with 4,6-O-benzylidene-protected mannosyl donors, which exhibit poor diastereoselectivity in many cases [2]. While precise β/α ratios are not tabulated in the primary reference, the authors explicitly state that the iodophenyl-derived group "enforces β-selectivity," a critical advantage for synthesizing β-linked mannosides found in bacterial polysaccharides.

β-Mannosylation selectivity
Cross-study comparable
Iodophenyl-derived group enforces β-selectivity Benzylidene-protected donors: poor diastereoselectivity reported
Reported stereochemical control for β-mannoside formation
Exact β/α ratios not tabulated; model-specific review needed
Glycosylation Stereoselectivity β-Mannoside synthesis

Synthesis Accessibility: 70% Overall Yield for the Thiol Reagent

2-(2-Iodophenyl)ethanethiol (compound 4) is readily prepared in 70% overall yield via a sequence involving halogen/metal exchange, iodination, Mitsunobu thiolesterification, and DIBALH reduction [1]. This contrasts with the gem-dimethyl analog (compound 10), which requires a more complex synthesis involving bromine/lithium exchange with n-BuLi followed by iodination (fair yield) and additional steps, making the simple thiol the reagent of choice for routine use [1].

Synthesis yield (overall)
Head-to-head
70% overall yield
Reported preparable via four-step sequence
gem-Dimethyl analog synthesis more complex; fair yield reported
Reagent synthesis Laboratory preparation Organosulfur compounds

Compatibility with Common Protecting Groups in Radical Fragmentation

The reductive radical fragmentation of the 4,6-O-[α-(2-(2-iodophenyl)ethylthiocarbonyl)benzylidene] group is fully compatible with the presence of benzyl ethers, p-methoxybenzyl ethers, and acetate esters [1]. This broad functional group tolerance is not universally observed in alternative deoxygenation methods such as hydrogenolysis or acidic hydrolysis, which may cleave sensitive protecting groups.

Protecting group compatibility
Class-level
Compatible with benzyl, PMB ethers, and acetate esters during radical fragmentation
May support orthogonal protecting group strategies
Hydrogenolysis or acidic hydrolysis may cleave these groups; context-dependent
Protecting group compatibility Radical chemistry Carbohydrate synthesis

Halogen Reactivity Hierarchy: Iodine Essential for Intramolecular SH2 at Sulfur

The ortho-iodine substituent in 2-(2-iodophenyl)ethanethiol is critical for intramolecular homolytic substitution at sulfur. The weaker carbon-iodine bond (C-I bond dissociation energy ~57 kcal/mol) compared to C-Br (~70 kcal/mol) and C-Cl (~84 kcal/mol) facilitates radical generation under mild conditions. The 1996 Crich paper demonstrates that thiolesters derived from this thiol generate acyl radicals efficiently, whereas bromo or chloro analogs would likely exhibit significantly reduced or no activity under the same mild, tin-mediated conditions [1].

C–I bond dissociation energy
Class-level
~57 kcal/mol (C–I)
Weaker C–I bond may facilitate radical generation under mild conditions
vs C–Br ~70, C–Cl ~84 kcal/mol; gas-phase BDE context
Radical generation Halogen effects Thiolester activation

Procurement-Guiding Application Scenarios for 2-(2-Iodophenyl)ethanethiol (CAS 177748-62-8)


Synthesis of β-D-Rhamnopyranosides for Bacterial Antigen Construction

Researchers synthesizing β-D-rhamnopyranoside-containing oligosaccharides for vaccine development or bacterial polysaccharide studies should procure 2-(2-iodophenyl)ethanethiol to prepare the 4,6-O-[α-(2-(2-iodophenyl)ethylthiocarbonyl)benzylidene] protecting group. This group enforces β-selectivity in mannosylations and undergoes high-yield reductive radical fragmentation to the 6-deoxy sugar, as demonstrated in the total synthesis of the repeating unit of the antigenic lipopolysaccharide from Escherichia hermannii [1]. The compatibility with benzyl and acetate protecting groups simplifies protecting group strategies.

Acyl Radical-Mediated Carbon-Carbon Bond Formation

For projects requiring acyl radicals in intra- or intermolecular C-C bond forming reactions, 2-(2-iodophenyl)ethanethiol is the optimal thiol for preparing thiolester precursors. These thiolesters undergo efficient intramolecular homolytic substitution at sulfur to generate acyl radicals in 96-100% yield under tin-mediated conditions, enabling cyclizations and tandem reactions that are inaccessible with standard S-phenyl thiolesters [2].

Regioselective Deoxygenation of Carbohydrates to 6-Deoxy Sugars

Investigators seeking a single-step, regioselective deoxygenation of the C6 position of hexopyranosides should consider the iodophenyl-derived benzylidene acetal fragmentation route. Treatment with Bu3SnH in refluxing toluene affords 6-deoxy sugars in high yield without affecting benzyl ethers, p-methoxybenzyl ethers, or acetate esters, offering a streamlined alternative to multi-step Barton-McCombie protocols [1].

Synthesis of Cyclized Lactams via Acyl Radical Cyclization onto Azido Groups

In medicinal chemistry programs targeting lactam-containing scaffolds, 2-(2-iodophenyl)ethanethiol-derived thiolesters can generate acyl radicals that undergo intramolecular cyclization onto azido groups, providing a radical approach to cyclized lactams [3]. This method offers a complementary disconnection to traditional ionic or transition metal-catalyzed lactam syntheses.

Application
Selection Property
Validation Focus
β-Rhamnopyranoside synthesis (bacterial antigen studies)
Iodophenyl-derived benzylidene acetal protecting group
β-Selectivity and C6 deoxygenation consistency
Acyl radical-mediated C–C bond formation
Thiolester activation via intramolecular SH2 at sulfur
Acyl radical generation yield and chain propagation
Regioselective C6 deoxygenation of hexopyranosides
Single-step radical fragmentation protocol
C6 regioselectivity and protecting group compatibility
Lactam scaffold synthesis via acyl radical cyclization
Acyl radical cyclization onto azido groups
Cyclization efficiency and product formation

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